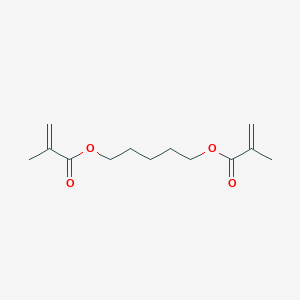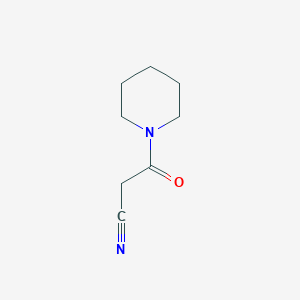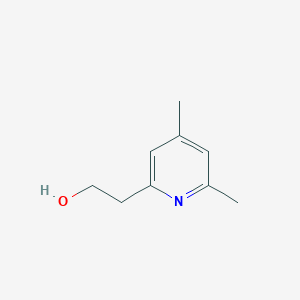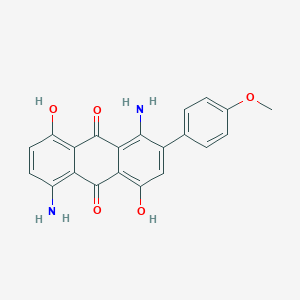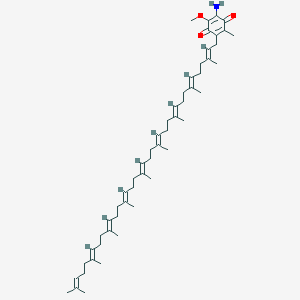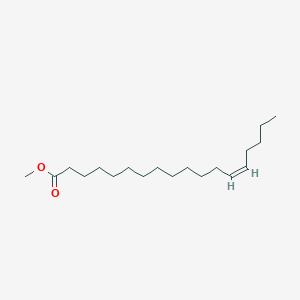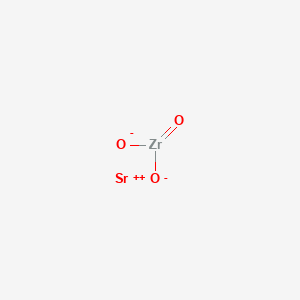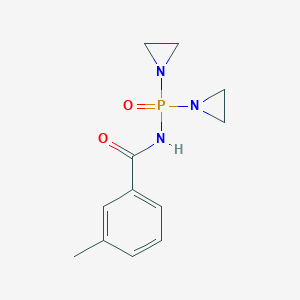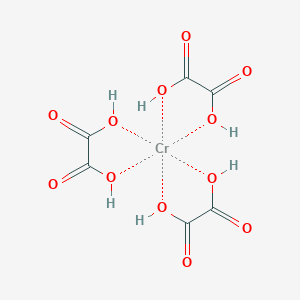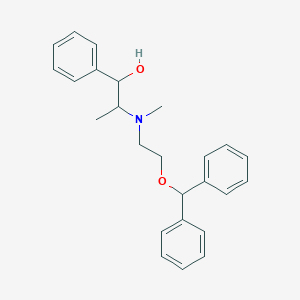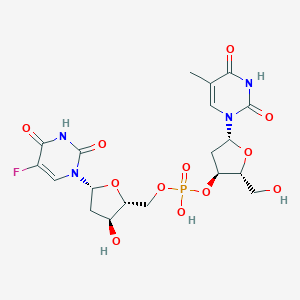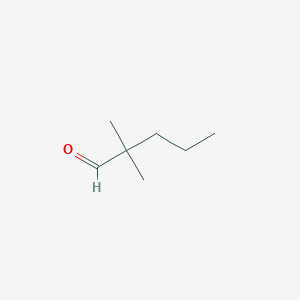
Tétrafluoroborate de cadmium
Vue d'ensemble
Description
Cadmium tetrafluoroborate is a colorless and odorless crystalline solid . It is most frequently used in the industrial production of high-strength steels, its purpose being to prevent hydrogen absorption, a source of post-production cracking of the metal, in the treated steels .
Synthesis Analysis
Cadmium tetrafluoroborate can be synthesized through solid-state reactions . The synthesized phases of variable composition have been characterized by X-ray powder diffraction and differential scanning calorimetry .Molecular Structure Analysis
Cadmium tetrafluoroborate is an ionic compound formed from the two ionic species Cd 2+ and BF 4− . At room temperature, it forms colorless, odorless crystals which are soluble in polar solvents such as water or ethanol .Chemical Reactions Analysis
Cadmium ions (Cd²⁺) are known to exhibit characteristic reactions with aqueous ammonia, sodium hydroxide, and hydrogen sulfide .Physical and Chemical Properties Analysis
Cadmium tetrafluoroborate has a molecular formula of B2CdF8 and an average mass of 286.020 Da .Applications De Recherche Scientifique
Production industrielle d'aciers à haute résistance
Le tétrafluoroborate de cadmium est fréquemment utilisé dans la production industrielle d'aciers à haute résistance . Son but est d'empêcher l'absorption d'hydrogène, source de fissuration post-production du métal, dans les aciers traités .
Accumulation de cadmium dans les plantes
Le cadmium, y compris des composés comme le this compound, peut s'accumuler dans les plantes . Cette accumulation est étudiée depuis environ cinq décennies maintenant . Les recherches se sont d'abord concentrées sur les relations entre les niveaux de cadmium dans les plantes et le sol, sur les facteurs de la disponibilité du métal dans le sol, ainsi que sur les processus d'absorption par les racines .
Création de cultivars à faible accumulation de cadmium
Une application sous-jacente de la recherche sur le cadmium est la création de cultivars qui accumulent moins de cadmium dans leurs parties consommées . Ceci est important car cela contribue à réduire la teneur en cadmium des cultures alimentaires, réduisant ainsi son absorption par les humains par le biais de la chaîne alimentaire .
Décontamination des sols
Une autre application de la recherche sur le cadmium concerne la décontamination des sols par phytoextraction . Cela implique la culture de plantes qui accumulent des niveaux élevés de cadmium dans leurs parties aériennes, aidant ainsi à éliminer le cadmium du sol .
Tolérance au stress cadmium chez le peuplier
Des recherches ont été menées pour explorer les influences de l'application de fer sur la croissance, l'accumulation de cadmium et la capacité antioxydante du peuplier exposé au cadmium
Mécanisme D'action
Target of Action
Cadmium tetrafluoroborate is an ionic compound formed from the two ionic species Cd 2+ and BF 4− . It is most frequently used in the industrial production of high-strength steels, its purpose being to prevent hydrogen absorption, a source of post-production cracking of the metal .
Mode of Action
Cadmium tetrafluoroborate acts as a weakly acidic inorganic salt, which is soluble in water . The resulting solutions contain moderate concentrations of hydrogen ions and have pH’s of less than 7.0 . They react as acids to neutralize bases .
Biochemical Pathways
Cadmium, a prevalent environmental contaminant, exerts widespread toxic effects on human health through various biochemical and molecular mechanisms . This includes oxidative stress induction, disruption of Ca2+ signaling, interference with cellular signaling pathways, and epigenetic modifications .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion (ADME) of Cadmium are complex. Cadmium’s high mobility is influenced by various factors, including pH, redox state, and ionic strength . Despite this, Cd can endure in solution via water-soluble complexes like CdCl− and Cd(SO4)22−, and interacts with dissolved organic matter .
Result of Action
Exposure to cadmium tetrafluoroborate, via ingestion, contact with the skin or mucous membranes, or inhalation can have lasting and harmful health effects . Chronic exposure to cadmium is associated with adverse health effects, especially on the kidneys, respiratory system, and bones .
Action Environment
Cadmium is a naturally occurring heavy metal that has become a global issue due to its extensive use in industrial production, especially in metal smelting, battery manufacturing, and as additives in plastics and pigments . Industrial processes, mining activities, and agricultural practices are significant contributors to cadmium contamination in the environment, impacting soil, water, and air quality .
Safety and Hazards
Exposure to cadmium tetrafluoroborate, via ingestion, contact with the skin or mucous membranes, or inhalation can have lasting and harmful health effects . It is also a negligible fire hazard, but combustion of cadmium tetrafluoroborate produces hazardous decomposition products including cadmium/cadmium oxide and hydrogen fluoride .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Cadmium tetrafluoroborate plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with metallothioneins, which are proteins that bind heavy metals and help in their detoxification. The nature of these interactions involves the binding of cadmium ions to the thiol groups of cysteine residues in metallothioneins, leading to the formation of cadmium-thiolate clusters. This interaction is essential for the sequestration and detoxification of cadmium ions within biological systems .
Cellular Effects
Cadmium tetrafluoroborate exerts significant effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, exposure to cadmium tetrafluoroborate can lead to the activation of stress response pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cellular responses to stress and apoptosis. Additionally, cadmium tetrafluoroborate can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components and disrupt normal cellular functions .
Molecular Mechanism
The molecular mechanism of cadmium tetrafluoroborate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Cadmium ions from cadmium tetrafluoroborate can bind to the active sites of enzymes, inhibiting their activity. For example, cadmium can inhibit the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, leading to increased oxidative stress. Furthermore, cadmium tetrafluoroborate can alter gene expression by interacting with transcription factors and other regulatory proteins, resulting in changes in the expression of genes involved in stress response, apoptosis, and metal homeostasis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cadmium tetrafluoroborate can change over time. The stability and degradation of cadmium tetrafluoroborate are critical factors that influence its long-term effects on cellular function. Studies have shown that cadmium tetrafluoroborate can degrade over time, leading to the release of cadmium ions, which can exert toxic effects on cells. Long-term exposure to cadmium tetrafluoroborate can result in chronic oxidative stress, DNA damage, and disruption of cellular homeostasis .
Dosage Effects in Animal Models
The effects of cadmium tetrafluoroborate vary with different dosages in animal models. At low doses, cadmium tetrafluoroborate may induce mild oxidative stress and activate protective cellular mechanisms. At high doses, it can cause severe toxicity, leading to cell death and tissue damage. Threshold effects have been observed, where a certain dosage level triggers a significant increase in toxic effects. High doses of cadmium tetrafluoroborate can result in renal and hepatic toxicity, as well as adverse effects on the cardiovascular and nervous systems .
Propriétés
IUPAC Name |
cadmium(2+);ditetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2BF4.Cd/c2*2-1(3,4)5;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOFSPIMFJTFSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
B2CdF8 | |
| Record name | CADMIUM FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884756 | |
| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cadmium fluoroborate is a colorless odorless aqueous solution. Sinks and mixes with water. (USCG, 1999), Dry Powder, Colorless odorless liquid; Soluble in water; Extremely hygroscopic; [HSDB] | |
| Record name | CADMIUM FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cadmium fluoborate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4127 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Very soluble in water, Very soluble in 95% alcohol | |
| Record name | CADMIUM TETRAFLUOROBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.6 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.60 g/cu cm at 25 °C | |
| Record name | CADMIUM FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | CADMIUM TETRAFLUOROBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless liquid | |
CAS No. |
14486-19-2 | |
| Record name | CADMIUM FLUOROBORATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/8373 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Borate(1-), tetrafluoro-, cadmium (2:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884756 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cadmium tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.975 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM TETRAFLUOROBORATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6FO2G6257B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | CADMIUM TETRAFLUOROBORATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/277 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Q1: What is the significance of tris(1,10-phenanthroline)cadmium tetrafluoroborate in analytical chemistry?
A1: Tris(1,10-phenanthroline)cadmium tetrafluoroborate serves as a useful reagent in the indirect determination of boron content in high-purity materials like silicon and trichlorosilane [, ]. This is achieved by first reacting the boron with 1,10-phenanthroline and cadmium tetrafluoroborate, forming the extractable complex.
Q2: How does the indirect method using tris(1,10-phenanthroline)cadmium tetrafluoroborate work?
A2: The method relies on the formation of tris(1,10-phenanthroline)cadmium tetrafluoroborate, where boron acts as a limiting reagent. After extracting this complex into an organic solvent, the concentration of cadmium is measured using atomic absorption spectrometry []. This measurement allows for the indirect quantification of boron based on the stoichiometry of the reaction.
Q3: Are there alternative methods for boron determination, and what are the advantages of using tris(1,10-phenanthroline)cadmium tetrafluoroborate?
A3: While other methods exist, the use of tris(1,10-phenanthroline)cadmium tetrafluoroborate offers advantages in determining boron in high-purity materials. The formation of the complex and its subsequent extraction into an organic solvent enhance the sensitivity and selectivity of the analysis [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


